3-Methyl-5-phenylpiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWZHBFSFLPGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505055-39-9 | |
| Record name | 3-methyl-5-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 5 Phenylpiperidine and Its Chiral Derivatives
Strategies for Piperidine (B6355638) Ring Formationnih.govmdpi.com
The construction of the piperidine ring is a fundamental aspect of synthesizing 3-methyl-5-phenylpiperidine. Key strategies include the reduction of the corresponding pyridine (B92270) precursor, 3-methyl-5-phenylpyridine, and intramolecular cyclization reactions that form the heterocyclic ring. nih.govmdpi.com
Hydrogenation and Reduction Approachesnih.govmdpi.com
Hydrogenation of the pyridine ring is a direct and widely used method to obtain piperidines. nih.govmdpi.com This involves the addition of hydrogen across the aromatic system, typically facilitated by a catalyst. Various techniques, including asymmetric hydrogenation and methods employing different catalytic systems, have been developed to achieve high efficiency and stereoselectivity.
Asymmetric hydrogenation of pyridinium (B92312) salts represents a powerful strategy for the synthesis of chiral piperidines. dicp.ac.cn By converting the pyridine to a pyridinium salt, the aromaticity of the ring is lowered, which facilitates hydrogenation. dicp.ac.cn This approach often employs chiral catalysts to induce enantioselectivity.
A notable method involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts. This process can utilize a chiral primary amine, such as (R)-(+)-α-methylbenzylamine, and formic acid as the hydrogen source, offering an alternative to high-pressure hydrogen gas. dicp.ac.cnliverpool.ac.uk This reductive transamination process allows for the synthesis of various chiral piperidines with high diastereo- and enantioselectivities. dicp.ac.cn
For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been successfully achieved using a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) (Et3N). unimi.it The base plays a crucial role in improving both the yield and the enantiomeric excess (ee), with ee's reaching up to 90%. unimi.it Mechanistic studies suggest that the reaction proceeds through a dihydropyridine (B1217469) intermediate, which is key to the enantiodetermining step. unimi.it
| Catalyst System | Substrate | Base | Enantiomeric Excess (ee) |
| Rh-JosiPhos | N-benzyl-3-phenylpyridinium bromide | Et3N | up to 90% |
| [Ir(cod)Cl]2/(S)-MeO-BiPhep/I2 | Substituted Pyridinium Salts | - | up to 97% |
| Rhodium complex with chiral amine | Pyridinium Salts | - | High d.r. |
Table 1: Examples of Asymmetric Hydrogenation of Pyridinium Salts. Data sourced from various studies. liverpool.ac.ukunimi.it
A variety of transition metals are effective catalysts for the hydrogenation of pyridines to piperidines. mdpi.comasianpubs.org The choice of catalyst can significantly influence the reaction conditions and selectivity.
Iridium: Iridium catalysts, often in the form of complexes with chiral ligands, are highly effective for the asymmetric hydrogenation of pyridinium salts. mdpi.comnih.gov For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com
Rhodium: Rhodium catalysts, such as rhodium on carbon and rhodium oxide (Rh2O3), are widely used for pyridine hydrogenation. rsc.org Rh2O3 has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org However, poor reduction of phenyl-substituted pyridines has been observed with this catalyst. rsc.orgresearchgate.net Rhodium complexes have also been used in transfer hydrogenation reactions. dicp.ac.cnliv.ac.uk
Palladium: Palladium on carbon (Pd/C) is a common and effective catalyst for pyridine hydrogenation. d-nb.infodntb.gov.ua The selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved using a Pd/C catalyst. d-nb.infodntb.gov.ua Palladium-catalyzed hydrogenation has also been employed for accessing fluorinated piperidines. nih.gov
Ruthenium: Ruthenium catalysts, such as ruthenium dioxide, have been used for the hydrogenation of substituted pyridines, although sometimes requiring high temperatures and pressures. asianpubs.org
Nickel: Nickel-based nanocatalysts have also been explored for the hydrogenation of pyridine derivatives. mdpi.com
| Catalyst | Substrate Example | Key Features |
| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Effective for asymmetric hydrogenation. mdpi.com |
| Rhodium Oxide (Rh2O3) | Unprotected pyridines | Active under mild conditions, but poor for phenylpyridines. rsc.orgresearchgate.net |
| Palladium on Carbon (Pd/C) | 4-phenylpyridine | Enables selective hydrogenation of the pyridine ring. d-nb.infodntb.gov.ua |
| Ruthenium Dioxide | Substituted pyridines | Can require harsh conditions. asianpubs.org |
Table 2: Overview of Transition Metal Catalysts for Pyridine Hydrogenation.
In recent years, metal-free catalytic systems have emerged as attractive alternatives for pyridine reduction, avoiding potential metal contamination. thieme-connect.com
One prominent example is the use of Brønsted acids as organocatalysts. zendy.io Chiral phosphoric acids derived from BINOL can catalyze the enantioselective reduction of pyridines, using a Hantzsch ester as the hydride source. This method has been shown to produce tetrahydropyridines and other reduced pyridine derivatives with good yields and high enantioselectivities (up to 92% ee). The mechanism involves the activation of the pyridine through protonation by the Brønsted acid, forming a chiral ion pair that then undergoes a cascade hydrogenation.
Borenium-catalyzed reductions have also been developed. Mesoionic carbene-stabilized borenium ions can efficiently reduce substituted pyridines to piperidines in the presence of a hydrosilane and a hydrogen atmosphere. thieme-connect.comnih.govacs.org The hydrosilane is crucial as it prevents the formation of an adduct between the piperidine product and the borenium catalyst. acs.org This method offers mild reaction conditions and has been successfully applied to the synthesis of various substituted piperidines. thieme-connect.comacs.org
| Catalytic System | Hydride Source | Key Features |
| Chiral Phosphoric Acid (Brønsted Acid) | Hantzsch Ester | First enantioselective organocatalytic reduction of pyridines. zendy.io |
| Borenium Ions | Hydrosilane and H2 | Metal-free, mild conditions, avoids product-catalyst adduct formation. thieme-connect.comacs.org |
Table 3: Organocatalytic and Non-Metal Systems for Pyridine Reduction.
Transition Metal-Catalyzed Hydrogenation (e.g., Iridium, Rhodium, Palladium, Ruthenium, Nickel)
Intramolecular Cyclization Reactionsnih.govmdpi.com
Intramolecular cyclization offers another strategic route to the piperidine ring, where a pre-functionalized acyclic precursor undergoes ring closure. nih.govmdpi.com This approach can involve the formation of either a C-N or a C-C bond to complete the heterocyclic structure.
The formation of the piperidine ring through intramolecular cyclization can be achieved by forming a new C-N or C-C bond. mdpi.com
C-N Bond Formation: These reactions typically involve a substrate containing a nitrogen nucleophile (like an amine) and an electrophilic center, or through metal-catalyzed processes like hydroamination. nih.govmdpi.com For example, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov This oxidative cyclization involves the formation of both a C-N and a C-C bond in a single operation. nih.gov
C-C Bond Formation: Radical cyclizations are a powerful tool for C-C bond formation in the synthesis of piperidines. nih.govnih.gov For instance, the radical cyclization of hydrophobic substrates in water has been achieved using a water-soluble radical initiator and chain carrier. nih.gov Cobalt-catalyzed radical cyclizations of linear aldehydes have also been used to synthesize piperidines. nih.gov Furthermore, rhodium-catalyzed asymmetric arylative cyclizations of nitrogen-tethered alkyne-enoates with arylboronic acids provide access to chiral piperidines through the formation of two new C-C bonds. organic-chemistry.org
Radical Cyclization Methodologies
Radical cyclization offers a powerful method for the synthesis of piperidine rings. rsc.org These reactions typically involve the intramolecular addition of a carbon-centered radical to a double or triple bond. researchgate.net For instance, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov This method, however, can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another approach involves the intramolecular radical C–H amination/cyclization through electrolysis or copper catalysis. nih.gov In the electrolytic method, a single electron transfer forms a radical cation, which then deprotonates to a benzyl (B1604629) radical. Further electron transfer and reaction with a tosylamide yield the heterocyclic product. nih.gov Copper-catalyzed methods can activate both N-F and C-H bonds to generate the necessary radical intermediates for cyclization. nih.gov Furthermore, radical cyclization via a 1,6-hydrogen atom transfer has also been developed for piperidine synthesis. nih.gov
Manganese(III) acetate (B1210297) is another reagent utilized to mediate oxidative free-radical cyclization, proving effective in constructing complex cyclic structures. mdpi.com These reactions can proceed through either intermolecular or intramolecular pathways. mdpi.com While many radical cyclizations follow a 5-exo-trig pathway, certain conditions can favor a 6-endo-trig cyclization, which is contrary to Baldwin's rules but can be achieved under specific constraints. nih.gov For example, the use of triethylborane (B153662) as a radical initiator in the cyclization of 1,6-enynes can lead to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov
Electrophilic Cyclization Strategies
Electrophilic cyclization represents another key strategy for piperidine synthesis. nih.gov This method involves the attack of a nucleophilic nitrogen on an electrophilic carbon, often activated by an external reagent, to close the ring. A notable example is the gold(I)-catalyzed oxidative amination of non-activated alkenes. nih.govmdpi.com This reaction utilizes an iodine(III) oxidizing agent to achieve difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.govmdpi.com
Palladium catalysts have also been employed in enantioselective versions of this reaction. mdpi.com The stereochemical outcome of these cyclizations can be influenced by the reaction conditions. For example, under high chloride concentrations, the mechanism of palladium-catalyzed phenol (B47542) cyclization can shift from a cis- to a trans-oxypalladation pathway. nih.gov Similarly, in aminoacetoxylation reactions of alkenes, cis-aminopalladation is often the favored pathway, leading to syn-diastereoselective products. acs.org
Intermolecular Reaction Pathways
Intermolecular reactions provide convergent routes to piperidine derivatives by bringing together two or more separate molecular fragments.
Reductive Amination Approaches
Reductive amination is a widely used and versatile method for forming C-N bonds and is frequently applied in the synthesis of piperidines. mdpi.comchim.it This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ. mdpi.comchim.it This approach is particularly common in [5+1] annulation strategies. mdpi.com For instance, an iridium(III)-catalyzed hydrogen-borrowing [5+1] annulation method involves a sequence of hydroxyl oxidation, amination, and imine reduction to stereoselectively form substituted piperidines. nih.govmdpi.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been developed for the preparation of piperidines. mdpi.com
The choice of reducing agent and catalyst is crucial for the success and stereoselectivity of the reaction. researchgate.net Palladium on carbon (Pd/C) is a common catalyst for reductive amination. researchgate.net The reaction can be performed using various hydrogen sources, including sodium formate. researchgate.net The stereochemical outcome can be highly dependent on the substrate and reaction conditions, with some methods offering excellent diastereoselectivity. chim.it
Alkene Cyclization via Oxidative Amination
The oxidative amination of alkenes can also be conducted in an intermolecular fashion. rsc.org Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, can catalyze the reaction between an alkene and an amine source to form substituted piperidines. nih.govmdpi.com Palladium catalysis has also been instrumental in developing enantioselective versions of this transformation. mdpi.com For example, palladium-catalyzed intramolecular hydroamination can be achieved using 8-aminoquinoline (B160924) as a guiding group, proceeding through a syn-addition and a proto-depalladation mechanism. nih.gov
Furthermore, palladium-catalyzed carboamination of alkenes allows for the simultaneous formation of a C-C and a C-N bond. nih.gov In these reactions, a carbocation generated in situ from an alcohol initiates the cyclization. nih.gov The stereochemistry of these reactions is a key consideration, with some methods achieving high levels of stereoretention. chemrxiv.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidines by combining three or more starting materials in a single step. nih.govdovepress.com These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov Several classic MCRs, such as the Hantzsch and Biginelli reactions, can be adapted for the synthesis of piperidine-related structures. nih.gov For example, a three-component coupling of two equivalents of ethyl acetoacetate (B1235776) with an aldehyde, catalyzed by piperidine, can yield Hagemann's esters through a cascade of reactions. dovepress.com The development of novel MCRs continues to be an active area of research, providing new pathways to functionalized piperidines. rug.nl
Stereoselective Synthesis of this compound and Analogous Structures
The synthesis of specific stereoisomers of this compound and related structures is of significant interest due to the often distinct biological activities of different isomers. researchgate.net Achieving high stereoselectivity is a central challenge in the synthesis of these compounds. researchgate.net
One approach to stereocontrol is through asymmetric Michael addition reactions, which can be used to set key stereocenters in the molecule. researchgate.net For example, an organocatalyst can mediate the asymmetric Michael addition of an aldehyde to an α-cyano α,β-unsaturated ester, generating a highly enantioenriched adduct that can be further transformed into a single isomer of a 3,4,5-trisubstituted piperidine. researchgate.net
Reductive amination is another powerful tool for stereoselective synthesis. d-nb.info The use of chiral auxiliaries, chiral catalysts, or chiral Lewis acids can influence the stereochemical outcome of the imine reduction step. d-nb.info For instance, a palladium-catalyzed reductive amination procedure has been shown to exhibit high stereoselectivity when applied to constrained carbonyl compounds. researchgate.net
The synthesis of chiral 3-substituted piperidines can also be achieved through the asymmetric addition of arylboronic acids to pyridine derivatives. acs.org This method allows for the creation of chiral tetrahydropyridines, which can then be hydrogenated to the corresponding piperidines. acs.org For example, this strategy has been used to synthesize a known precursor to the drug (-)-Preclamol. acs.org
The table below summarizes some of the key synthetic strategies for preparing chiral piperidine derivatives.
| Synthetic Strategy | Key Features | Example Application |
| Asymmetric Michael Addition | Organocatalysis, formation of enantioenriched adducts. researchgate.net | Synthesis of 3,4,5-trisubstituted piperidines. researchgate.net |
| Stereoselective Reductive Amination | Use of chiral auxiliaries, catalysts, or Lewis acids. d-nb.info | Preparation of alkyl-alkyl' α-chiral amines. d-nb.info |
| Asymmetric Arylation of Pyridines | Palladium catalysis, addition of arylboronic acids. acs.org | Synthesis of precursors to (-)-Preclamol. acs.org |
| Ring-Closing Metathesis | Formation of the piperidine ring from an acyclic precursor. researchgate.net | Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net |
Chiral Pool-Based Methodologies
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, and carbohydrates. nih.gov This approach leverages the inherent chirality of these starting materials to construct complex chiral molecules. For instance, amino acids such as L-phenylglycine and D-serine serve as versatile precursors for synthesizing chiral nitrogen-containing heterocycles. mdpi.com A notable strategy involves the synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. researchgate.net This multi-step process uses the stereocenters present in mannitol (B672) to establish the desired chirality in the piperidine ring, with key steps including a highly stereoselective Grignard addition to an imine (achieving a diastereomeric excess of >98%) and a ring-closing metathesis to form the heterocyclic core. researchgate.net Similarly, terpenes like (−)-citronellol are common starting points for complex terpene synthesis and can be adapted for other chiral molecules. nih.gov
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. This method is highly reliable for achieving stereochemical control. researchgate.net
A variety of auxiliaries have been developed, with common examples including derivatives of ephedrine (B3423809) and oxazolidinones like (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone. sigmaaldrich.com In the context of piperidine synthesis, (R)-phenylglycinol can be reacted with a keto ester to form a bicyclic lactam, which serves as a chiral template. acs.org This template undergoes conjugate addition with high stereoselectivity, enabling the synthesis of enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives. acs.org Another approach uses chiral auxiliaries derived from menthol (B31143) or camphor (B46023) to control the stereochemistry at the C-3 and C-4 positions of the piperidine ring during the 1,4-addition of aryl Grignards to a chiral α,β-unsaturated piperidine ester. google.com The choice of auxiliary is critical for directing the stereochemical outcome.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive and can be sorted by clicking the column headers.
| Auxiliary Name | Chemical Class | Typical Application |
|---|---|---|
| (R)-Phenylglycinol | Amino Alcohol | Synthesis of chiral lactams and piperidines acs.org |
| Evans Auxiliaries | Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions sigmaaldrich.comresearchgate.net |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | General asymmetric synthesis sigmaaldrich.com |
| Camphor Derivatives | Terpenoid | Stereocontrolled additions google.com |
| (R)-Mandelate Derivatives | Hydroxy Acid | Nucleophilic additions to oxime ethers nih.gov |
Asymmetric Catalysis in Chiral Piperidine Synthesis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is dominated by transition-metal catalysts and, more recently, organocatalysts. A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method couples aryl boronic acids with a dihydropyridine derivative to furnish 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. acs.org
Other transition metals like iridium, palladium, and ruthenium are also effective. nih.gov Iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of pyridinium salts, while rhodium(I) complexes are used to create all-cis-multifluorinated piperidines from fluoropyridines. nih.gov Another established method is the Jacobsen asymmetric epoxidation, which can be used to create chiral epoxides from olefins with high enantioselectivity (e.g., 94-99% ee). researchgate.net These chiral epoxides are versatile intermediates that can be converted into functionalized piperidines through ring-opening and expansion reactions. researchgate.net
Control of Diastereoselectivity and Enantioselectivity
Achieving precise control over both diastereoselectivity (the relative orientation of stereocenters, e.g., cis vs. trans) and enantioselectivity (the preference for one enantiomer over the other, measured by enantiomeric excess or ee) is the ultimate goal of asymmetric synthesis. The methods described above offer different levels of control.
For instance, in the synthesis of fentanyl analogues, the cis-isomer of 3-methyl-fentanyl was found to be significantly more potent, underscoring the importance of diastereocontrol. nih.gov The rhodium-catalyzed carbometalation of dihydropyridines not only produces high enantioselectivity but also allows for the synthesis of a wide variety of 3-substituted piperidines with broad functional group tolerance. acs.org The reaction of phenyl boronic acid with phenyl pyridine-1(2H)-carboxylate, for example, yields the desired tetrahydropyridine (B1245486) product in 81% yield and 96% ee on a gram scale. acs.org
The use of chiral auxiliaries also provides excellent diastereocontrol. The addition of Grignard reagents to chiral imines derived from D-mannitol proceeds with a diastereomeric excess (de) greater than 98%. researchgate.net Similarly, the strategic use of a chiral auxiliary can favor the formation of a trans-substituted piperidone via conjugate addition. acs.org The choice of catalyst, substrate, and reaction conditions is finely tuned to maximize both yield and stereoselectivity.
Table 2: Asymmetric Carbometalation of Dihydropyridine with Various Boronic Acids acs.org This table is interactive and can be sorted by clicking the column headers.
| Aryl Boronic Acid (Substituent) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | 3a | 81 | 96 |
| 4-Methylphenyl | 3b | 82 | 98 |
| 4-Methoxyphenyl | 3c | 81 | 97 |
| 4-Fluorophenyl | 3e | 78 | 97 |
| 3-Chlorophenyl | 3g | 81 | 97 |
| 3-Thiophenyl | 3m | 80 | 96 |
Advanced Synthetic Techniques for Functionalization
Beyond establishing the core chiral structure, modern synthetic chemistry focuses on advanced techniques for functionalization and elaboration, enabling the creation of diverse molecular libraries from a common intermediate.
Modular Synthetic Platforms for Piperidine Elaboration
A modular synthetic platform is a flexible route that allows for the easy introduction of various functional groups, facilitating the rapid synthesis of a library of related compounds. The rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines is an example of such a platform. acs.org By simply changing the boronic acid coupling partner, a wide array of aryl and heteroaryl groups can be installed at the 3-position of the piperidine ring, providing access to precursors for drugs like Preclamol and Niraparib. acs.org
The concept of late-stage functionalization is central to this approach. It involves modifying a complex molecule in the final stages of a synthesis, which is a powerful tool in drug discovery. researchgate.net This avoids the need to re-synthesize complex scaffolds from scratch for each new analogue. researchgate.net Methods for the direct C-H functionalization of N-heterocycles are particularly valuable, allowing for the installation of new groups at positions that might be difficult to access through traditional methods. nih.gov
Biocatalytic Approaches in Piperidine Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are often highly selective, occur under mild conditions, and are environmentally friendly. Enzymes such as transaminases, which are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), are used for the asymmetric amination of ketones to produce chiral amines. rsc.org
Engineered enzymes, such as variants of cytochrome P450, can perform enantioselective C-H functionalization of N-heterocycles via carbene transfer reactions. rochester.edu This approach allows for the direct installation of functional groups at the α-position of pyrrolidines and other cyclic amines with high yield and stereoselectivity. rochester.edu Imine reductases (IREDs) have also been employed in enzymatic cascades to synthesize saturated N-heterocycles like substituted pyrrolidines with excellent enantioselectivity. chemrxiv.org These biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing chiral piperidines and related structures. rsc.orgchemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Nickel-Catalysis)
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are particularly valuable for the synthesis of complex molecules like this compound and its derivatives, where a key step involves the creation of a bond between the piperidine ring and a phenyl group. Methodologies such as the Suzuki-Miyaura and various nickel-catalyzed couplings have been prominently featured in the construction of such arylpiperidine frameworks. nih.govresearchgate.net
The Suzuki-Miyaura reaction, which typically utilizes a palladium catalyst, is one of the most common C-C coupling reactions for producing biaryl compounds and other molecules containing an aryl group. researchgate.net This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. Its significance is highlighted in the large-scale synthesis of chiral 3-aryl piperidines, which are structurally related to this compound. For instance, a key step in the synthesis of the potential CNS agent OSU 6162, a chiral 3-aryl piperidine, was a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net This synthesis demonstrates the reaction's applicability to complex heterocyclic systems. While specific conditions for this compound are not detailed, the general approach involves coupling a suitably substituted piperidine halide/triflate with phenylboronic acid, or vice versa. The reaction is known for its tolerance to a wide range of functional groups. researchgate.net
In recent years, nickel has emerged as a powerful, cost-effective, and highly reactive alternative to palladium for catalyzing cross-coupling reactions. ajol.infonih.gov Nickel catalysts can be employed in Suzuki-Miyaura reactions and are also effective in other transformations like Negishi and Grignard cross-couplings. ajol.inforesearchgate.netrsc.org The Negishi reaction, for example, is a versatile nickel- or palladium-catalyzed coupling of organozinc compounds with various organic halides, and it provides a viable route for the synthesis of 4-arylpiperidines, a related structural class. researchgate.net The reactivity of nickel complexes allows for the coupling of substrates that can be challenging for palladium catalysts. ajol.infouni-muenchen.de
The synthesis of specific chiral derivatives of this compound often requires enantioselective or diastereoselective strategies. Asymmetric cross-coupling provides a direct route to enantioenriched piperidines. A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with protected dihydropyridines to yield 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding chiral 3-arylpiperidines. This method offers a pathway to a diverse library of enantioenriched 3-piperidines. acs.org
Below are tables summarizing representative data for these types of reactions.
Table 1: Example of Palladium-Catalyzed Suzuki-Miyaura Coupling for a Chiral 3-Arylpiperidine This table is based on the synthesis of a structural analog and illustrates the general conditions.
| Component | Example Compound/Reagent | Catalyst System | Solvent | Base | Yield |
| Piperidine Substrate | Chiral Piperidine Bromosulfone | Pd(OAc)₂ / Ligand | Tetrahydrofuran / Water | Hydroxide Base | ~80% researchgate.net |
| Arylating Agent | Pyridyl Borane | Pd(OAc)₂ / Ligand | Tetrahydrofuran / Water | Hydroxide Base | ~80% researchgate.net |
Table 2: General Scheme for Ni-Catalyzed Suzuki-Miyaura Type Reactions This table illustrates the general components and conditions for nickel-catalyzed couplings.
| Component | General Reagent Type | Catalyst Example | Ligand Example | Solvent | Notes |
| Piperidine Substrate | Piperidine Halide/Triflate | NiCl₂ ajol.info | Tricyclohexylphosphine (PCy₃) ajol.info | Dioxane, Toluene | Nickel is a cost-effective alternative to palladium. ajol.info |
| Arylating Agent | Phenylboronic Acid | NiCl₂ ajol.info | Tricyclohexylphosphine (PCy₃) ajol.info | Dioxane, Toluene | Reaction often proceeds efficiently under base-free conditions. ajol.info |
Table 3: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 3-Aryl Tetrahydropyridine Precursors This table outlines a modern asymmetric approach leading to chiral piperidines.
| Component | Example Substrate/Reagent | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) |
| Pyridine Derivative | Phenyl pyridine-1(2H)-carboxylate | [Rh(COD)Cl]₂ / Chiral Ligand | Dioxane | High acs.org | Excellent acs.org |
| Arylating Agent | Arylboronic Acids | [Rh(COD)Cl]₂ / Chiral Ligand | Dioxane | High acs.org | Excellent acs.org |
These transition metal-catalyzed methods provide a robust and flexible platform for the synthesis of this compound and its chiral analogs, allowing for the strategic formation of the key aryl-piperidine bond.
Conformational Analysis of 3 Methyl 5 Phenylpiperidine Systems
Fundamental Ring Conformation Preferences of Piperidine (B6355638) Derivatives
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is not planar. wikipedia.org To alleviate ring strain, it adopts puckered conformations, with the chair form being the most stable. wikipedia.orgnih.govatamanchemicals.com However, other less stable conformations, such as the twist-boat and half-chair, also exist and can be populated depending on the substitution pattern and environmental factors. nih.govresearchgate.net
Similar to cyclohexane (B81311), the piperidine ring predominantly exists in a chair conformation. wikipedia.orgnih.govatamanchemicals.com This arrangement minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering adjacent C-H and C-N bonds. wikipedia.org Crystal structure analyses of various piperidine derivatives consistently reveal the adoption of a chair conformation. nih.goviucr.org Theoretical calculations also support the high preference for chair conformations, with significant energy barriers for ring inversion. In unsubstituted piperidine, two distinct chair conformations are possible, differing in the orientation of the N-H bond, which can be either axial or equatorial. wikipedia.orgatamanchemicals.com The equatorial conformation is generally found to be more stable. wikipedia.orgatamanchemicals.com
While the chair form is the most stable, other conformations like the half-chair and twist-boat are also observed, particularly in substituted or strained piperidine rings. nih.govresearchgate.net The twist-boat conformation is less stable than the chair but more stable than the boat conformation. wikipedia.org It can be an important intermediate in the interconversion between chair forms. wikipedia.org For instance, in certain N-acylpiperidines, a small percentage of molecules have been observed to adopt a twist-boat conformation. acs.orgresearchgate.net The half-chair conformation, often considered a transition state between the chair and twist-boat forms, can be stabilized in specific derivatives. nih.govwikipedia.org The presence of sp²-hybridized carbon atoms adjacent to the nitrogen, for example, can distort the ring towards a half-chair conformation. nih.gov
Predominance of Chair Conformation
Influence of Substituent Effects on Conformational Equilibrium
The introduction of substituents, such as methyl and phenyl groups, onto the piperidine ring significantly influences the conformational equilibrium. The size and electronic nature of these substituents dictate their preferred orientation (axial or equatorial) to minimize steric and electronic repulsions.
Table 1: Calculated Free Energy Change (ΔG) for Equatorial to Axial 2-Methyl Transition in Piperidine Derivatives
| Compound | ΔG (kcal/mol) |
|---|---|
| 1,2-dimethylpiperidine | 1.8 |
| 2-methyl-1-phenylpiperidine | -1.0 |
| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |
Data sourced from a study using M06-2X/6-311G(d,p) level of theory. acs.orgnih.gov
The orientation of a phenyl group on the piperidine ring is influenced by a balance of steric and electronic factors. A phenyl group is bulky and its preferred orientation, whether axial or equatorial, can significantly impact the stability of the conformer. cdnsciencepub.com The interaction of the phenyl ring with other substituents and with the piperidine ring itself determines the most stable arrangement. cdnsciencepub.com
Furthermore, the nitrogen atom in the piperidine ring can undergo a process called nitrogen inversion, where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. wikipedia.orgnih.gov This inversion process allows for the interconversion of different conformers. wikipedia.orgresearchgate.net The energy barrier for nitrogen inversion is generally lower than that for ring inversion. wikipedia.orgatamanchemicals.com The presence of a phenyl group on the nitrogen can influence the rate and equilibrium of this inversion. acs.org When the piperidine nitrogen is bonded to an aromatic ring, the conjugation of its lone pair with the π-system of the phenyl group increases the sp² character of the nitrogen, affecting its geometry and the inversion dynamics. acs.orgresearchgate.net
Allylic strain, a type of steric strain, can play a significant role in dictating the conformational preferences in substituted piperidines, particularly when a substituent is present on the nitrogen atom. researchgate.netnih.gov This strain arises from the interaction between a substituent on an sp²-hybridized atom (or an atom with partial double bond character) and a substituent on an adjacent sp³-hybridized atom. researchgate.net
In the context of N-substituted piperidines, such as N-phenyl or N-acyl derivatives, the partial double-bond character of the C-N bond due to resonance can lead to what is termed "pseudoallylic strain". acs.orgresearchgate.net This strain occurs between the N-substituent and a substituent at the C2 position of the piperidine ring. To minimize this steric repulsion, the substituent at C2 is often forced into an axial orientation. acs.orgresearchgate.net This effect can be strong enough to overcome the usual preference for an equatorial substituent. acs.org For example, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one due to this pseudoallylic strain. acs.orgnih.gov This demonstrates how allylic strain can be a powerful factor in controlling the three-dimensional structure of piperidine derivatives. nih.gov
Phenyl Group Orientation and Nitrogen Inversion Dynamics
Computational Approaches to Conformational Landscape Exploration
Computational chemistry provides powerful tools for investigating the complex conformational landscapes of substituted piperidine systems, such as 3-Methyl-5-phenylpiperidine. These in silico methods allow for the detailed examination of the geometric and energetic properties of various conformers, offering insights that are often complementary to experimental techniques like NMR spectroscopy and X-ray crystallography. researchgate.netcore.ac.uk The primary goal of these computational approaches is to identify the most stable conformations and to quantify the energy differences between them, thereby predicting the equilibrium populations of different isomers.
The most prevalent computational methods employed for this purpose are Molecular Mechanics (MM) and Quantum Mechanics (QM). acs.orgacs.org Molecular Mechanics methods, such as MM2, MM3, and MMFF94, utilize classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.orggu.se These methods are computationally efficient, making them suitable for exploring the large conformational space of flexible molecules. They are particularly effective at modeling steric interactions, such as the 1,3-diaxial repulsions that significantly influence the stability of chair conformations in six-membered rings. researchgate.netlasalle.edu
Quantum Mechanics methods, particularly Density Functional Theory (DFT), offer a more rigorous, albeit computationally intensive, approach. mdpi.com DFT calculations solve the electronic structure of the molecule to determine its energy and properties, providing a more accurate description of subtle electronic effects that can influence conformational preference. mdpi.comwisc.edu For phenylpiperidines, an important consideration is the interaction between the nitrogen lone pair and the π-system of the phenyl ring, an effect that can stabilize conformations that might otherwise be considered sterically unfavorable. researchgate.net For instance, in some phenylpiperidine derivatives, the axial conformer, where the phenyl group is oriented along the axis of the ring, is found to be more stable than the equatorial conformer. This counterintuitive preference is often attributed to favorable electronic interactions between the nitrogen lone pair and the aromatic ring, which can outweigh the steric clash of a bulky axial substituent. researchgate.netacs.org
Research on related substituted piperidines provides a framework for understanding the factors at play. The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. lumenlearning.com While directly derived from cyclohexane systems, these values provide a useful baseline for estimating steric strain in piperidines.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.8 |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -C₆H₅ (Phenyl) | ~3.0 |
| -F | 0.24-0.28 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -I | 0.47 |
| Table 1: Selected A-values (conformational free energy differences) for substituents on a cyclohexane ring, illustrating the energetic preference for the equatorial position. Data sourced from reference lumenlearning.com. |
Computational studies on 2-methyl-1-phenylpiperidine have shown that the axial conformer of the methyl group is significantly favored over the equatorial one. acs.org This preference is driven by the minimization of allylic strain and favorable electronic interactions. In the axial conformer, the nitrogen lone pair can align parallel with the phenyl ring's π-orbitals, leading to stabilizing conjugation, while the equatorial conformer exhibits greater steric hindrance. acs.org DFT calculations have quantified these energy differences, providing precise data on the relative stabilities of various conformers.
| Compound | Conformer | Calculation Method | Relative Free Energy (ΔG, kcal/mol) |
| 2-Methyl-1-phenylpiperidine | Chair (Axial 2-methyl) | QM | -1.0 |
| Chair (Equatorial 2-methyl) | QM | 0.0 (Reference) | |
| 1-(2-Methyl-1-piperidyl)ethanone | Chair (Axial 2-methyl) | QM | -3.2 |
| Chair (Equatorial 2-methyl) | QM | 0.0 (Reference) | |
| Twist-Boat | QM | -1.2 | |
| Table 2: Computationally determined relative free energies for conformers of related N-substituted piperidines. A negative ΔG indicates greater stability relative to the reference conformer. Data sourced from reference acs.org. |
For this compound, a computational analysis would involve constructing the cis and trans isomers and, for each, the possible chair conformations:
Trans-isomer: (3e,5e)-diequatorial, (3a,5a)-diaxial.
Cis-isomer: (3a,5e)-axial/equatorial, (3e,5a)-equatorial/axial.
Each of these chair conformations can be subjected to energy minimization using both MM and QM methods to determine their relative energies. The calculations would account for the steric bulk of the methyl and phenyl groups (A-values), torsional strain within the piperidine ring, and the crucial 1,3-diaxial interactions present in conformations with axial substituents. DFT calculations would further refine these energies by incorporating the electronic effects of the phenyl group and the nitrogen atom. mdpi.com By comparing the calculated Gibbs free energies, a detailed picture of the conformational landscape, including the most stable ground-state structures and their relative populations at equilibrium, can be established.
Advanced Spectroscopic Characterization of 3 Methyl 5 Phenylpiperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Methyl-5-phenylpiperidine, providing insights into the chemical environment of each proton and carbon atom. This enables the determination of the compound's connectivity and, crucially, its stereochemistry.
¹H NMR for Proton Chemical Shifts and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts (δ) and spin-spin coupling constants (J). The precise values are highly dependent on the stereochemistry (cis vs. trans) and the conformation of the piperidine (B6355638) ring, which typically adopts a chair form.
Proton Chemical Shifts (δ): The protons on the piperidine ring and its substituents resonate at characteristic frequencies. The phenyl group protons typically appear in the aromatic region (δ 7.1-7.4 ppm). The protons on the piperidine ring itself are found in the aliphatic region, generally between δ 1.5 and 3.5 ppm. The methyl group protons will appear as a doublet, with a chemical shift influenced by its axial or equatorial position. An equatorial methyl group is generally observed at a slightly downfield position compared to an axial one due to anisotropic effects.
In analogous substituted piperidines, such as 3-methylpiperidine, the methyl group doublet appears around δ 0.8-0.9 ppm. rsc.org For phenyl-substituted piperidines, the protons on the carbon bearing the phenyl group (H-5 in this case) and the adjacent methylene (B1212753) protons (H-2, H-4, H-6) are deshielded and their shifts provide key structural information. acs.orgnih.gov
Coupling Constant (J) Analysis: The magnitude of the coupling constants between adjacent protons is diagnostic of their dihedral angle, as described by the Karplus equation. This is particularly useful for determining the axial or equatorial orientation of the substituents.
Large coupling constants (J ≈ 10-13 Hz) are typical for axial-axial (J_ax,ax_) interactions between vicinal protons.
Small coupling constants (J ≈ 2-5 Hz) are observed for axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) interactions.
Analysis of the multiplet patterns for the piperidine ring protons, especially H-3 and H-5, allows for the assignment of the cis or trans configuration. For example, in the trans isomer where both substituents are likely equatorial, the H-3 and H-5 protons would be axial and exhibit large axial-axial couplings to adjacent axial protons. In the cis isomer, one substituent would be axial and the other equatorial, leading to different splitting patterns.
A representative compilation of expected ¹H NMR data is presented below.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| Phenyl-H | 7.1 - 7.4 | Multiplet | - | Typical range for aromatic protons. |
| Piperidine-H (2, 4, 6) | 1.5 - 3.5 | Multiplet | J_gem ≈ 12-15, J_vic_ ≈ 2-13 | Complex overlapping signals. Specific assignments require 2D NMR. The protons adjacent to the nitrogen (H-2, H-6) are typically the most downfield. acs.org |
| Piperidine-H3 | 1.8 - 2.5 | Multiplet | J ≈ 2-13 | The splitting pattern is highly dependent on the cis/trans isomerism and the resulting axial/equatorial position of the proton. |
| Piperidine-H5 | 2.5 - 3.0 | Multiplet | J ≈ 2-13 | Deshielded by the adjacent phenyl group. The splitting pattern is crucial for stereochemical assignment. nih.gov |
| Methyl-H (CH₃) | 0.8 - 1.2 | Doublet | J ≈ 6-7 | Coupled to H-3. The exact chemical shift depends on its axial or equatorial orientation. rsc.org |
| N-H | 1.0 - 2.5 | Broad singlet | - | Position and intensity can vary with concentration and solvent. |
¹³C NMR for Carbon Shielding Parameters and Stereochemical Assignments
¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are sensitive to the local electronic and steric environment.
The phenyl carbons resonate in the range of δ 125-150 ppm. The piperidine ring carbons appear between δ 20 and 60 ppm. rsc.org The chemical shift of the methyl carbon (typically δ 15-22 ppm) and the piperidine ring carbons, particularly C-3 and C-5, are highly diagnostic of the stereochemistry. acs.org
A key factor in stereochemical assignment is the γ-gauche effect. An axial substituent will shield the γ-carbons, causing an upfield shift (lower δ value) of about 2-6 ppm compared to when the substituent is equatorial. Therefore, by comparing the chemical shifts of the piperidine ring carbons in the cis and trans isomers, their configurations can be determined. For instance, in the trans isomer with both groups equatorial, the ring carbons would be relatively deshielded compared to the cis isomer which must have one axial and one equatorial substituent.
The expected ¹³C NMR chemical shift ranges are summarized in the table below.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl C_ipso | 145 - 148 | The carbon directly attached to the piperidine ring. Its shift is influenced by the substituent on the piperidine. nih.gov |
| Phenyl C_ortho_ | 126 - 129 | |
| Phenyl C_meta_ | 128 - 130 | |
| Phenyl C_para_ | 125 - 127 | |
| Piperidine C-2, C-6 | 45 - 55 | Carbons adjacent to the nitrogen. Their shifts are sensitive to the conformation and N-substitution. rsc.orgacs.org |
| Piperidine C-3 | 30 - 40 | The chemical shift is highly dependent on the orientation of the methyl group. |
| Piperidine C-4 | 25 - 40 | The shift is affected by the orientation of the substituents at C-3 and C-5 due to the γ-gauche effect. |
| Piperidine C-5 | 35 - 45 | The shift is influenced by the orientation of the phenyl group. |
| Methyl C (CH₃) | 15 - 22 | An axial methyl group is typically shielded (lower δ) compared to an equatorial one. acs.org |
Application of Two-Dimensional (2D) NMR Techniques
While 1D NMR provides essential data, complex spin systems and signal overlap in the ¹H NMR spectrum of this compound can make unambiguous assignment challenging. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This allows for the tracing of the connectivity of the entire piperidine ring spin system, confirming the assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC/HMQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of whether they are bonded. NOESY/ROESY is particularly powerful for determining stereochemistry. For example, in a cis isomer, a cross-peak might be observed between the axial methyl protons and the axial proton at C-5, a correlation that would be absent in the trans isomer where these groups are further apart.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region. Its position and shape can be affected by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methyl groups) are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretches: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-H Bends: Bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region.
Aromatic Out-of-Plane Bends: Strong bands in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring. For a monosubstituted phenyl group, strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is complementary to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar, symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl group gives a very strong and sharp band around 1000 cm⁻¹, which is a hallmark of the Raman spectrum of benzene derivatives. Other C=C stretching vibrations in the 1580-1610 cm⁻¹ region are also prominent.
Aliphatic C-C Stretches: These vibrations appear in the 800-1200 cm⁻¹ region.
Low-Frequency Vibrations: The low-frequency region (below 600 cm⁻¹) is particularly informative for distinguishing between stereoisomers. Studies on analogous compounds like cis- and trans-3-methylfentanyl have shown that the isomers exhibit distinct patterns in this region, which corresponds to skeletal deformations and torsional modes of the entire molecule. thermofisher.comthermofisher.com The different spatial arrangement of the methyl and phenyl groups in the cis and trans isomers of this compound would be expected to produce unique sets of low-frequency Raman bands, providing a clear method for their differentiation. thermofisher.comthermofisher.com For instance, unique peaks for the cis isomer are often observed that are absent in the spectrum of the trans isomer. thermofisher.com
A summary of key vibrational modes is provided below.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3300 - 3500 (moderate) | Weak | |
| Aromatic C-H Stretch | 3000 - 3100 (weak) | Moderate | |
| Aliphatic C-H Stretch | 2850 - 2960 (strong) | Strong | |
| Aromatic C=C Stretch | 1450 - 1600 (moderate) | Strong | Raman is particularly strong for the symmetric ring breathing mode (~1000 cm⁻¹). thermofisher.com |
| Aliphatic C-H Bend | 1350 - 1470 (moderate) | Moderate | |
| C-N Stretch | 1000 - 1250 (moderate) | Weak to moderate | |
| Aromatic Out-of-Plane Bend | 690 - 770 (strong) | Weak | Characteristic of monosubstituted benzene. |
| Skeletal Deformations | < 600 | Moderate to strong | This "fingerprint" region is highly sensitive to stereoisomerism. thermofisher.comthermofisher.com |
Computational and Theoretical Studies of 3 Methyl 5 Phenylpiperidine
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic landscape of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy of a given atomic arrangement. For a flexible molecule like 3-Methyl-5-phenylpiperidine, these methods can identify stable conformations and the energy barriers between them.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. dergipark.org.tr Instead of calculating the complex wave function of a many-electron system, DFT determines the energy from the electron density. A variety of functionals are available within DFT, with hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) being among the most widely used for organic molecules due to their proven reliability. dergipark.org.trnepjol.info
The choice of a basis set is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. dergipark.org.trnepjol.info The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the complex electronic environments in a molecule containing heteroatoms and aromatic rings, like this compound. dergipark.org.tr These calculations are often performed using software packages like Gaussian. dergipark.org.trnepjol.info
| Component | Common Selections | Rationale/Significance | Source |
|---|---|---|---|
| Theory Level | Density Functional Theory (DFT) | Offers a good balance between computational cost and accuracy for molecular systems of this size. | dergipark.org.tr |
| Functional | B3LYP | A popular hybrid functional that provides reliable geometric and electronic properties for a wide range of organic molecules. | dergipark.org.trnepjol.info |
| Basis Set | 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe bond anisotropy. | dergipark.org.tr |
| 6-311++G(d,p) | A larger triple-split valence basis set with diffuse functions (++) on both heavy and hydrogen atoms, improving the description of non-covalent interactions and electron density far from the nuclei. | dergipark.org.trnepjol.info |
While DFT is prevalent, traditional ab initio methods, which derive from first principles without empirical parameterization, are also utilized. The simplest of these is the Hartree-Fock (HF) method. dergipark.org.tr HF calculations are often used as a starting point or for comparative purposes, though they systematically neglect electron correlation, which can affect accuracy. dergipark.org.tr
To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed. ceu.es These methods explicitly include electron correlation, leading to more accurate energy predictions, albeit at a significantly higher computational expense. For a system like this compound, such methods might be used to refine the energies of different stereoisomers or conformers initially identified by DFT. ceu.es The ONIOM method, which combines high-level ab initio calculations on a key region of a molecule with lower-level methods for the rest, has also been applied to study interactions within complex systems involving piperidine (B6355638) moieties. ceu.es
A primary goal of quantum chemical calculations is to determine the equilibrium geometry of a molecule. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. dergipark.org.tr For this compound, this process would identify the most stable chair conformation of the piperidine ring and the preferred orientations of the methyl and phenyl substituents (axial vs. equatorial).
Following optimization, a vibrational frequency analysis is performed. mdpi.comresearchgate.net This calculation serves two main purposes:
Verification of Minima: It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. dergipark.org.tr
Prediction of Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.netthermofisher.com Studies on the closely related cis- and trans-3-methylfentanyl have shown that FT-Raman spectroscopy can effectively differentiate between isomers based on vibrational differences in the piperidine ring and aliphatic chains. thermofisher.com
Ab Initio and Post-Hartree-Fock Methodologies
Electronic Structure Analysis
Beyond geometry and energy, computational methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nepjol.info It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For phenylpiperidine derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. nepjol.infoajchem-a.com
| Parameter | Definition | Chemical Significance | Source |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. | nepjol.info |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. | nepjol.info |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. | mdpi.com |
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural" bonds and lone pairs. uni-muenchen.demdpi.com This method is used to analyze charge distribution and delocalization effects, such as hyperconjugation. uni-muenchen.demdpi.com
For this compound, NBO analysis can quantify:
Atomic Charges: Providing a more robust measure of charge distribution than other methods like Mulliken population analysis. dergipark.org.tr
Hybridization: Determining the spx character of atoms, for example, to see how the hybridization of the nitrogen atom changes with its conformation. acs.org
Hyperconjugative Interactions: Quantifying the stabilizing energy from interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it can reveal delocalization from the nitrogen lone pair (n) into antibonding orbitals (σ*) of adjacent C-C or C-H bonds, which influences conformational preferences. mdpi.comacs.org
This analysis provides a detailed understanding of the electronic interactions that dictate the structure and stability of the molecule. uni-muenchen.deajchem-a.com
Molecular Electrostatic Potential (MEP) Surface Mapping
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. uni-muenchen.dersc.org It is calculated by determining the force exerted on a positive test charge (like a proton) at various points on the electron density surface of the molecule. uni-muenchen.de This mapping provides a guide to the molecule's reactivity towards charged reactants, highlighting regions that are electron-rich (electrophilic attack sites) and electron-deficient (nucleophilic attack sites). uni-muenchen.deresearchgate.net
The MEP surface is typically color-coded to represent the electrostatic potential. Regions of negative potential, which are prone to electrophilic attack, are usually colored red. These areas correspond to high electron density, often associated with lone pairs of electrons on heteroatoms or π-electron systems. Conversely, regions of positive potential, susceptible to nucleophilic attack, are colored blue and correspond to areas of lower electron density, such as around hydrogen atoms bonded to electronegative atoms. researchgate.net Green and yellow areas represent regions with near-zero or slightly electron-rich potentials, respectively. nepjol.info
For this compound, an MEP analysis would be performed after geometry optimization of the structure using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p). nepjol.infoiucr.org The resulting MEP map would likely show the most negative potential (red) concentrated around the nitrogen atom of the piperidine ring due to its lone pair of electrons. This indicates that the nitrogen atom is a primary site for interaction with electrophiles or for hydrogen bonding. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems.
Conversely, the hydrogen atoms attached to the piperidine ring and the methyl group would exhibit positive electrostatic potential (blue), making them potential sites for interaction with nucleophiles. The analysis of the MEP surface provides crucial insights into the molecule's intermolecular interaction patterns, which is fundamental for understanding its behavior in a biological system and for designing new derivatives with specific interaction properties. rsc.orgmdpi.com
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surface Colors
| Color | Potential | Interpretation | Likely Region on this compound |
| Red | Most Negative | Electron-rich, favorable for electrophilic attack | Around the nitrogen atom (lone pair) |
| Yellow | Slightly Negative | Moderately electron-rich | Above/below the phenyl ring (π-system) |
| Green | Neutral | Balanced charge | Carbon skeleton |
| Blue | Positive | Electron-deficient, favorable for nucleophilic attack | Hydrogen atoms on the piperidine ring and methyl group |
Theoretical Investigations of Reaction Mechanisms
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. beilstein-journals.org These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies, which helps in understanding reaction feasibility and selectivity. nih.gov
The synthesis of substituted piperidines, including structures analogous to this compound, has been the subject of such theoretical investigations. For instance, the formation of 3-substituted piperidines can be achieved through methods like the Rh-catalyzed asymmetric reductive Heck reaction. acs.org Computational studies of such reactions would involve modeling the catalytic cycle, including the oxidative addition, carbometalation, and reductive elimination steps. These calculations help in understanding the factors that control the stereoselectivity of the reaction, which is crucial for producing specific isomers of compounds like this compound.
Deuterium (B1214612) labeling experiments can be used in conjunction with theoretical calculations to provide a deeper mechanistic understanding. acs.org For example, by using deuterated reagents and analyzing the position of deuterium in the product, researchers can validate or refute proposed reaction pathways that were computationally modeled. acs.org
Another common route to piperidine synthesis is through the cyclization of linear precursors. nih.gov Theoretical studies can compare different possible cyclization pathways, such as radical cyclizations or intramolecular nucleophilic substitutions, to determine the most energetically favorable route. nih.gov For the synthesis of this compound, theoretical models could predict the preferred conformation of the transition state leading to the cis or trans diastereomer, guiding the choice of reaction conditions to achieve the desired stereochemistry. These computational insights are invaluable for optimizing existing synthetic routes and for designing novel, more efficient syntheses. beilstein-journals.orgnih.gov
Table 2: Key Aspects of Theoretical Reaction Mechanism Studies
| Aspect Studied | Computational Method | Information Gained | Relevance to this compound Synthesis |
| Reaction Pathway | DFT (e.g., B3LYP) | Identification of intermediates and transition states | Understanding the step-by-step formation of the piperidine ring |
| Activation Energy | DFT | Quantitative measure of reaction feasibility and rate | Predicting the most likely reaction pathway among alternatives |
| Stereoselectivity | DFT | Energy differences between transition states leading to different stereoisomers | Guiding the synthesis to produce a specific isomer (cis or trans) |
| Catalytic Cycle | DFT | Elucidation of the role of the catalyst in the reaction | Optimizing catalyst performance for reactions like Heck coupling |
Molecular Modeling and Dynamics Simulations for Structural Characteristics
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. chemrxiv.org These methods are particularly useful for understanding the conformational preferences of flexible molecules like this compound and their interactions with biological macromolecules such as receptors. researchgate.net
MD simulations treat the molecule as a dynamic entity, where atoms are in constant motion. By solving Newton's equations of motion for the system, an MD simulation generates a trajectory of atomic positions and velocities over a certain period, typically from nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape and the identification of stable and low-energy conformations. chemrxiv.org For this compound, MD simulations could reveal the preferred orientation of the phenyl and methyl groups relative to the piperidine ring (axial vs. equatorial) and the puckering of the piperidine ring itself (e.g., chair, boat, or twist-boat conformations). acs.org
These simulations are often performed in a simulated biological environment, such as a water box with ions, to mimic physiological conditions. acs.org When the structure of a target protein is known, docking studies can be performed to predict the binding mode of this compound within the receptor's binding site. The resulting complex can then be subjected to MD simulations to assess the stability of the binding pose and to observe the dynamic interactions between the ligand and the protein. researchgate.netsemanticscholar.org This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing insights that are crucial for structure-based drug design. researchgate.net
Table 3: Applications of Molecular Modeling and Dynamics Simulations
| Technique | Application | Information Obtained |
| Conformational Analysis | Exploring the potential energy surface | Identification of stable conformers, rotational barriers, and ring puckering preferences |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor | Preferred orientation and conformation of the ligand in the binding site |
| Molecular Dynamics (MD) | Simulating the motion of atoms over time | Stability of binding poses, dynamic intermolecular interactions, conformational changes |
Ligand-Based Computational Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based computational approaches become essential tools for drug discovery. mdpi.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive compounds, these methods can build a model that predicts the activity of new, untested molecules.
One of the main ligand-based methods is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. gu.se For a series of this compound analogs, descriptors such as molecular weight, lipophilicity (logP), and various electronic and steric parameters could be calculated. A QSAR model could then be developed to predict the binding affinity or functional activity of new analogs, guiding the synthesis of more potent compounds. gu.se
Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and to elicit a biological response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.com
Shape-based screening is a related approach that focuses on the three-dimensional shape of the molecules. It assumes that active compounds share a similar shape that is complementary to the receptor's binding site. A known active molecule is used as a template, and a database is searched for compounds with a high degree of shape similarity. mdpi.com These ligand-based methods are valuable for identifying new chemical scaffolds and for optimizing the activity of existing lead compounds in the absence of a receptor structure.
Table 4: Overview of Ligand-Based Computational Methods
| Method | Principle | Application |
| QSAR | Correlates biological activity with molecular descriptors | Predicts the activity of new analogs and prioritizes them for synthesis |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups | Screens databases for novel compounds with the desired features for activity |
| Shape-Based Screening | Compares the 3D shape of molecules to a known active template | Identifies structurally diverse compounds with a similar shape to a known ligand |
Chemical Reactivity and Transformation Mechanisms of 3 Methyl 5 Phenylpiperidine
General Reactivity Patterns and Functional Group Transformations of Piperidine (B6355638) Systems
The reactivity of piperidine systems is dominated by the nucleophilic and basic nature of the secondary amine nitrogen and the potential for functionalization of the carbon skeleton. researchgate.netnih.gov The nitrogen atom readily participates in a variety of classical amine reactions, while modern catalytic methods have enabled the selective functionalization of C-H bonds, significantly expanding the synthetic utility of the piperidine core. acs.org
Key transformations include:
N-Functionalization: The lone pair on the nitrogen atom makes it a potent nucleophile. This allows for straightforward N-alkylation, N-acylation, and N-arylation reactions. Reductive amination is another common method for introducing substituents onto the nitrogen. mdpi.com
Hydrogenation of Pyridine (B92270) Precursors: A prevalent strategy for synthesizing substituted piperidines involves the hydrogenation of a corresponding pyridine ring. nih.gov This can be achieved using various transition metal catalysts, such as rhodium, ruthenium, iridium, and palladium, often under high pressure and temperature. nih.gov The choice of catalyst and conditions can influence the stereochemical outcome of the reduction, particularly for multi-substituted pyridines. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring, particularly at the C2 position adjacent to the nitrogen, can be achieved through various methods. These include lithiation followed by trapping with an electrophile or transition-metal-catalyzed C-H activation. whiterose.ac.ukacs.org Flow electrosynthesis has also been employed for the α-methoxylation of N-formylpiperidine, creating a precursor for C-C bond formation at the 2-position. soton.ac.uksoton.ac.uk
The following table summarizes common functional group transformations applicable to piperidine systems.
| Transformation | Reagent/Catalyst Examples | Position of Functionalization | Description |
| N-Alkylation | Alkyl halides (e.g., Methyl iodide), Aldehydes/Ketones with reducing agents (e.g., NaBH(OAc)₃) acs.org | Nitrogen | Addition of an alkyl group to the piperidine nitrogen. |
| N-Acylation | Acyl chlorides, Acid anhydrides | Nitrogen | Addition of an acyl group to the piperidine nitrogen, forming an amide. |
| N-Arylation | Aryl halides with a catalyst (e.g., Buchwald-Hartwig amination) | Nitrogen | Addition of an aryl group to the piperidine nitrogen. |
| Hydrogenation | H₂, Transition metals (Pd, Pt, Rh, Ru, Ni) nih.gov | Ring System | Saturation of a pyridine or tetrahydropyridine (B1245486) precursor to form the piperidine ring. |
| α-C-H Functionalization | Organolithium reagents (e.g., n-BuLi) followed by an electrophile whiterose.ac.uk | C2 / C6 | Deprotonation at the carbon adjacent to the nitrogen, followed by reaction with an electrophile. |
| Oxidative Amination | Gold(I) or Palladium(II) catalysts mdpi.com | Ring System | Formation of the piperidine ring from non-activated alkenes. mdpi.com |
Regioselectivity and Stereoselectivity in Targeted Chemical Reactions
For a molecule like 3-Methyl-5-phenylpiperidine, which possesses two stereocenters, controlling regioselectivity and stereoselectivity in chemical reactions is paramount for synthesizing specific isomers. The existing substituents direct the outcome of reactions through steric and electronic effects.
Regioselectivity: In reactions involving the piperidine ring itself, such as C-H activation, the positions adjacent to the nitrogen (C2 and C6) are generally the most reactive. However, in the case of 3,5-disubstituted piperidines, the steric bulk of the substituents at C3 and C5 can influence which α-position is favored. Dieckmann cyclizations of appropriately substituted acyclic precursors have been shown to be a regioselective method for forming substituted piperidine-2,4-diones. core.ac.uk Similarly, the addition of 1,3-dicarbonyl dianions to N-sulfonyl aldimines can produce δ-amino-β-keto esters, which serve as precursors to substituted piperidines, with high regioselectivity. iitk.ac.in
Stereoselectivity: The synthesis of specific stereoisomers of substituted piperidines is a significant focus of research.
Substrate-Controlled Diastereoselectivity: The catalytic reduction of substituted tetrahydropyridines often proceeds with high stereospecificity. For instance, the catalytic reduction of 3-methyl-4-phenyl-1,2,5,6-tetrahydropyridine has been shown to stereospecifically yield the corresponding cis-3-methyl-4-phenylpiperidine. cdnsciencepub.com This suggests that hydrogenation of a precursor like 3-methyl-5-phenyl-tetrahydropyridine would likely favor the formation of the cis isomer, where the methyl and phenyl groups are on the same side of the ring.
Catalyst-Controlled Enantioselectivity: Modern asymmetric catalysis offers powerful tools for creating enantioenriched piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine precursors into 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 96% ee). acs.org This method demonstrates broad functional group tolerance and is scalable. acs.org Kinetic resolution, using a chiral base like sparteine (B1682161) in conjunction with an organolithium reagent, has also been used to effectively separate enantiomers of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org
The table below highlights examples of stereoselective reactions in piperidine synthesis.
| Reaction Type | Catalyst/Reagent | Substrate | Key Stereochemical Outcome | Source |
| Catalytic Hydrogenation | Not specified (catalytic) | 3-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine | Stereospecific formation of cis-3-methyl-4-phenylpiperidine. | cdnsciencepub.com |
| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ with chiral ligand | Phenyl pyridine-1(2H)-carboxylate | Highly enantioselective formation of 3-phenyl-tetrahydropyridine (up to 96% ee). | acs.org |
| Dieckmann Cyclisation | Base (e.g., NaH) | Enantiomerically pure β-amino esters | Enantioselective route to substituted piperidine-2,4-diones. | core.ac.uk |
| Kinetic Resolution | n-BuLi / (+)-sparteine | N-Boc-2-aryl-4-methylenepiperidine | High enantiomeric ratios of recovered starting material and product. | whiterose.ac.uk |
Mechanistic Investigations of Derivatization Reactions
Elucidating the mechanisms of derivatization reactions is key to optimizing conditions and predicting outcomes. For piperidine systems, investigations often involve a combination of experimental studies (such as kinetic analysis and deuterium (B1214612) labeling) and computational modeling.
Mechanisms in Catalytic Systems: In the rhodium-catalyzed synthesis of 3-aryl piperidines, deuterium labeling studies were crucial in proposing a plausible mechanism. acs.org When the reaction was conducted with d5-phenyl boronic acid, no deuterium was incorporated into the product ring, indicating that the C-H bonds of the ring were not broken and reformed during the key steps. acs.org Further experiments using D₂O as a solvent led to the proposal of two distinct pathways depending on the substrate: a direct protodemetalation for dihydropyridine-derived complexes and a 1,4-Rh shift followed by protodemetalation for dihydroquinoline-derived complexes. acs.org
Mechanisms in Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for C-C bond formation under mild conditions. A proposed mechanism for the α-carboxylation of amines with CO₂ involves the single-electron reduction of carbon dioxide. mit.edu The process is initiated by the photoexcited catalyst, which facilitates the formation of a radical species from the amine. This radical then reacts with CO₂, leading to the carboxylated product. mit.edu Similarly, in dual photocatalytic systems, an excited photocatalyst like 4CzIPN can initiate a single-electron transfer (SET) with a substrate (e.g., an α-keto acid) to generate an acyl radical, which then engages in subsequent bond-forming steps. rsc.org
Mechanisms in Palladium-Catalyzed Reactions: The mechanism for the palladium-catalyzed intramolecular aminoarylation of alkenes to form pyrrolidines and piperidines is believed to proceed via oxidative addition of an aryl bromide, followed by coordination of the amine and dehydrobromination to form a Pd-amido species. acs.org Subsequent insertion of the alkene into the Pd-N bond generates a Pd-alkyl intermediate, which yields the cyclized product upon reductive elimination. acs.org
Formation of Adducts and Novel Functionalized Derivatives
The this compound scaffold can be elaborated into a vast array of new chemical entities through the formation of adducts and the synthesis of more complex derivatives.
An "adduct" is a product of a direct addition of two or more distinct molecules. In a broader sense, derivatization leads to novel functionalized molecules.
Adduct Formation: The secondary amine of piperidine can react with aldehydes to form adducts. More complex adducts are formed for analytical purposes, such as the derivatization of carbohydrates with 1-phenyl-3-methyl-5-pyrazolone (PMP) to facilitate their detection by HPLC or mass spectrometry. nih.govnih.gov While not a direct reaction of piperidine itself, this illustrates the principle of forming stable, characterizable adducts.
Synthesis of Novel Derivatives: The piperidine ring is a versatile building block for more complex structures. Research has focused on creating derivatives with constrained conformations or multiple functional groups to explore new pharmacological properties. For example, piperidine precursors have been used to synthesize spiro-piperidines, bicyclic systems like 2,7-diazabicyclo[3.3.1]nonanes, and conformationally constrained amino acids. acs.org Microwave-assisted synthesis has been used to efficiently create highly functionalized chalcone (B49325) derivatives from N-phenylpiperidine-2,6-diones. researchgate.net Furthermore, aza-Michael addition reactions using piperidine-containing nucleophiles on unsaturated esters are a key step in building novel heterocyclic amino acid derivatives. mdpi.com
The following table presents examples of novel derivatives synthesized from piperidine-based starting materials.
| Derivative Class | Synthetic Method | Precursor Type | Resulting Structure | Source |
| Substituted Piperidine-4-carbonitriles | Microwave-assisted 6-exo-tet cyclization | 2-(2-Cyano-2-phenylethyl)aziridines | cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles | acs.org |
| Bis-Chalcones | Microwave-assisted Claisen-Schmidt condensation | N-phenylpiperidine-2,6-diones | 3,5-bis-(benzylidene)-N-phenylpiperidine-2,6-diones | researchgate.net |
| Aza-Podophyllotoxins | Multi-step synthesis including Pictet-Spengler reaction | Arylamino alcohols and piperonal | Fused polycyclic systems with a quinolinone core | nih.gov |
| Heterocyclic Amino Acids | Aza-Michael Addition | Piperidine, 4-hydroxypiperidine | Methyl 2-(azetidin-3-yl)-2-(piperidin-1-yl)acetate derivatives | mdpi.com |
| N-Substituted Piperidines | Reductive Amination | trans-3,4-dimethyl-4-(3-isopropoxyphenyl)piperidine | N-Phenylpropyl and other N-alkyl derivatives for opioid receptor studies | acs.org |
Role of 3 Methyl 5 Phenylpiperidine As a Building Block in Advanced Organic Synthesis
Utilization in the Construction of Complex Molecular Scaffolds
The 3-Methyl-5-phenylpiperidine moiety serves as a crucial starting point for the synthesis of more intricate molecular architectures. Its inherent stereochemistry and the presence of both an aliphatic methyl group and an aromatic phenyl group provide distinct points for further functionalization. Organic chemists leverage this pre-existing framework to build complex polycyclic systems and introduce additional pharmacophoric elements.
Recent advancements in synthetic methodologies have further enhanced the utility of piperidine (B6355638) scaffolds. For instance, new strategies combining biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling offer more efficient ways to create complex, three-dimensional molecules from piperidine precursors. news-medical.net These methods allow for the selective introduction of functional groups at various positions on the piperidine ring, sidestepping the need for lengthy synthetic sequences and expensive metal catalysts. acs.orgnews-medical.net While not directly demonstrated on this compound itself in the provided context, these general strategies are applicable to substituted piperidines and highlight the potential for its elaboration into more complex structures. The development of such modular approaches is a significant step forward, enabling chemists to rapidly access diverse and structurally complex molecules. news-medical.net
Design of Functionalized Derivatives for Chemical Exploration and Scaffold Optimization
The this compound scaffold is a prime candidate for the design and synthesis of functionalized derivatives aimed at exploring new chemical space and optimizing molecular properties. The ability to modify the piperidine ring, the phenyl group, and the methyl group allows for a systematic investigation of structure-activity relationships (SAR).
The introduction of various substituents can significantly impact a molecule's biological activity. For example, in the context of fentanyl derivatives, methylation of the piperidine ring has been shown to have a major effect on analgesic potency. nih.gov Specifically, 3-methylation can significantly enhance activity. nih.gov This underscores the importance of substitution patterns on the piperidine core for biological effect.
Furthermore, modern synthetic methods facilitate the creation of diverse libraries of piperidine derivatives. Techniques like Suzuki-Miyaura cross-coupling and various N-functionalization reactions can be employed to elaborate on piperidine-containing building blocks, leading to a wide range of functionalized molecules. nih.gov This "scaffold-hopping" approach, where a known active core is modified to create novel compounds with potentially improved properties, is a cornerstone of modern medicinal chemistry. rsc.orgrsc.org The this compound structure is an ideal starting point for such explorations due to its inherent functionality.
Applications in Medicinal Chemistry Research as a Synthetic Scaffold
The 3-substituted piperidine motif is found in many potent therapeutic agents. researchgate.net For instance, the development of antagonists for μ- and κ-opioid receptors has involved the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, highlighting the importance of the substitution pattern on the piperidine ring for receptor interaction. acs.org While this example features a dimethyl substitution, it illustrates the principle of how alkyl and aryl groups on the piperidine ring contribute to biological activity.
The synthesis of enantiomerically enriched 3-substituted piperidines is of significant interest. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to produce 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org This method's broad functional group tolerance allows for the synthesis of a variety of 3-aryl piperidines, which can serve as key intermediates for clinically relevant molecules. acs.org
Challenges and Future Directions in Piperidine Building Block Synthesis
Despite the significant progress in the synthesis of piperidine derivatives, several challenges remain. The development of general and efficient methods for the stereoselective synthesis of polysubstituted piperidines is an ongoing area of research. acs.orgrsc.org While methods for functionalizing pyridines are well-established, analogous strategies for their saturated piperidine counterparts have been less developed until recently. acs.orgnews-medical.net
Future directions in this field will likely focus on several key areas:
Development of more efficient and sustainable synthetic methods: This includes the use of earth-abundant metal catalysts, biocatalysis, and flow chemistry to streamline the synthesis of piperidine building blocks. acs.orgnews-medical.net
Creation of novel and diverse piperidine scaffolds: The exploration of new substitution patterns and ring systems will continue to be a priority for expanding the accessible chemical space for drug discovery. nih.gov
Improved stereochemical control: The ability to precisely control the stereochemistry of multiple substituents on the piperidine ring is crucial for optimizing biological activity and minimizing off-target effects. rsc.org
Integration of computational and experimental approaches: The use of computational modeling and data-driven approaches can help to guide the design of new piperidine-based molecules with desired properties, accelerating the discovery process.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-5-phenylpiperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation or cyclization, using chiral precursors. For example, enantioselective approaches may employ phenylglycinol-derived bicyclic lactams as intermediates, followed by TFA-mediated deprotection and column chromatography for purification . Optimization includes controlling reaction temperature, solvent polarity (e.g., dichloromethane or methanol), and catalyst selection. Purity validation via NMR (e.g., ¹H/¹³C) and HPLC (retention time ≥95% peak area) is critical .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR confirms carbon骨架 .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₅N: [M+H]⁺ calcd. 174.1283, found 174.1285) .
- HPLC : Assesses purity (>95% by peak area) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) with positive/negative controls. For IC₅₀ determination, employ dose-response curves (0.1–100 µM) and statistical analysis (e.g., GraphPad Prism for nonlinear regression). Cell viability assays (MTT or resazurin) ensure cytotoxicity is <10% at tested concentrations .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric forms of this compound derivatives, and how is stereochemical purity validated?
- Methodological Answer : Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10). Stereochemical assignment requires circular dichroism (CD) spectroscopy or X-ray crystallography. For example, (3S)-configured derivatives show specific Cotton effects at 220–250 nm .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound analogs?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the phenyl (e.g., electron-withdrawing -CF₃) or piperidine ring (e.g., methyl vs. ethyl groups) .
- Biological Testing : Compare potency across analogs using standardized assays (e.g., Ki values for receptor affinity).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets, hydrogen bonds) .
Q. What mixed-method approaches are recommended when investigating pharmacological mechanisms of this compound?
- Methodological Answer : Combine quantitative methods (e.g., pharmacokinetic profiling via LC-MS/MS) with qualitative techniques (e.g., transcriptomic analysis using RNA-seq to identify downstream gene targets). Triangulate data to resolve contradictions, such as unexpected in vivo efficacy despite moderate in vitro potency .
Q. How should researchers address contradictions in biological activity data across studies on this compound derivatives?
- Methodological Answer :
- Data Replication : Validate assays under identical conditions (pH, temperature, cell lines).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipophilic environments).
- Contextual Factors : Control for variables like metabolic stability (e.g., liver microsome assays) or protein binding .
Methodological Tables
| Advanced Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Enantiomer resolution | |
| Molecular Docking | SAR analysis | |
| RNA-seq | Mechanistic transcriptomics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
